molecular formula C14H13ClN2O3S B10816518 N-(3-Chlorophenyl)-2-(phenylsulfonamido)acetamide

N-(3-Chlorophenyl)-2-(phenylsulfonamido)acetamide

Cat. No. B10816518
M. Wt: 324.8 g/mol
InChI Key: HURMZIBBWOITMY-UHFFFAOYSA-N
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Description

WAY-267130 is a chemical compound with the molecular formula C21H23N3O2 and a molecular weight of 349.43 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

WAY-267130 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-267130 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating molecular interactions. In medicine, it is explored for its potential therapeutic effects. The compound is also used in industrial applications for developing new materials and processes .

Mechanism of Action

The mechanism of action of WAY-267130 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through binding to certain receptors and modulating their activity .

Comparison with Similar Compounds

WAY-267130 can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include WAY-100635, WAY-161503, and WAY-267464. Each of these compounds has unique properties and applications, making WAY-267130 distinct in its own right .

properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C14H13ClN2O3S/c15-11-5-4-6-12(9-11)17-14(18)10-16-21(19,20)13-7-2-1-3-8-13/h1-9,16H,10H2,(H,17,18)

InChI Key

HURMZIBBWOITMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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